molecular formula C7H13ClN2O B1471310 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride CAS No. 1818847-63-0

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Cat. No.: B1471310
CAS No.: 1818847-63-0
M. Wt: 176.64 g/mol
InChI Key: IWFRFLJZPSNIOR-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a chemical compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 176.65 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro junction between a diazaspiro nonane ring and a ketone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of 2,7-Diazaspiro[3

Properties

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(5-9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFRFLJZPSNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-63-0
Record name 2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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